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molecular formula C6H7N3O2 B1321945 Methyl 6-aminopyrimidine-4-carboxylate CAS No. 77817-12-0

Methyl 6-aminopyrimidine-4-carboxylate

Cat. No. B1321945
M. Wt: 153.14 g/mol
InChI Key: URSUGGQRGURMAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697708B2

Procedure details

A mixture of 6-chloropyrimidin-4-amine (10.0 g, 77.2 mmol), PdCl2(dppf) (6.0 g, 8.2 mmol), Et3N (30 mL), MeOH (30 mL) in DMF (100 mL) was heated 100° C. for 24 h under 20 atm CO (g) atmosphere. The solvents were removed under reduced pressure, and the residue was partitioned between water (100 mL) and ethyl acetate (100 mL). The aqueous layer was extracted with ethyl acetate (100 mL) three times. The combined organic phase was dried over Na2SO4 and concentrated. The resulting residue was purified by silica gel column chromatography (0-10% MeOH/DCM) to give the desired product as a gray solid (5.0 g, 42% yield). 1H-NMR (500 MHz, DMSO-d6): δ 8.44 (d, J=0.5 Hz, 1H), 7.27 (s, 2H), 7.03 (d, J=1.5 Hz, 1H), 3.84 (s, 3H). LCMS (ESI) m/z: 154.1 [M+H+].
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Yield
42%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.CCN(CC)CC.[CH3:16][OH:17].CN([CH:21]=[O:22])C>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[NH2:8][C:4]1[N:5]=[CH:6][N:7]=[C:2]([C:16]([O:22][CH3:21])=[O:17])[CH:3]=1 |f:4.5.6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC(=NC=N1)N
Name
Quantity
30 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
6 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water (100 mL) and ethyl acetate (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (100 mL) three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (0-10% MeOH/DCM)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NC=N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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